

# Spectroscopic Profile of 2-Bromo-5-iodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-iodobenzoic acid

Cat. No.: B1273148

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Bromo-5-iodobenzoic acid** (CAS No. 25252-00-0). Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-5-iodobenzoic acid**. These predictions are derived from the analysis of related compounds, including 2-bromobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	Doublet (d)	1H	H-6
~ 7.8 - 8.0	Doublet of Doublets (dd)	1H	H-4
~ 7.4 - 7.6	Doublet (d)	1H	H-3
> 10	Broad Singlet	1H	-COOH

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 166 - 168	-COOH
~ 142 - 144	C-5
~ 138 - 140	C-4
~ 133 - 135	C-6
~ 131 - 133	C-1
~ 125 - 127	C-3
~ 120 - 122	C-2

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1610	Medium	C=C stretch (Aromatic)
1400-1450	Medium	C-O-H bend (Carboxylic acid)
1200-1300	Strong	C-O stretch (Carboxylic acid)
~ 800-850	Strong	C-H out-of-plane bend (Aromatic)
~ 600-700	Medium	C-Br stretch
~ 500-600	Medium	C-I stretch

Sample preparation: KBr pellet or ATR

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
326/328	High	[M] <sup>+</sup> (Molecular ion with Br isotopes)
309/311	Medium	[M-OH] <sup>+</sup>
281/283	Medium	[M-COOH] <sup>+</sup>
202	Medium	[M-I] <sup>+</sup>
154	Medium	[M-Br-I] <sup>+</sup>
127	High	[I] <sup>+</sup>

Ionization method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Bromo-5-iodobenzoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
- **Data Processing:** Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.

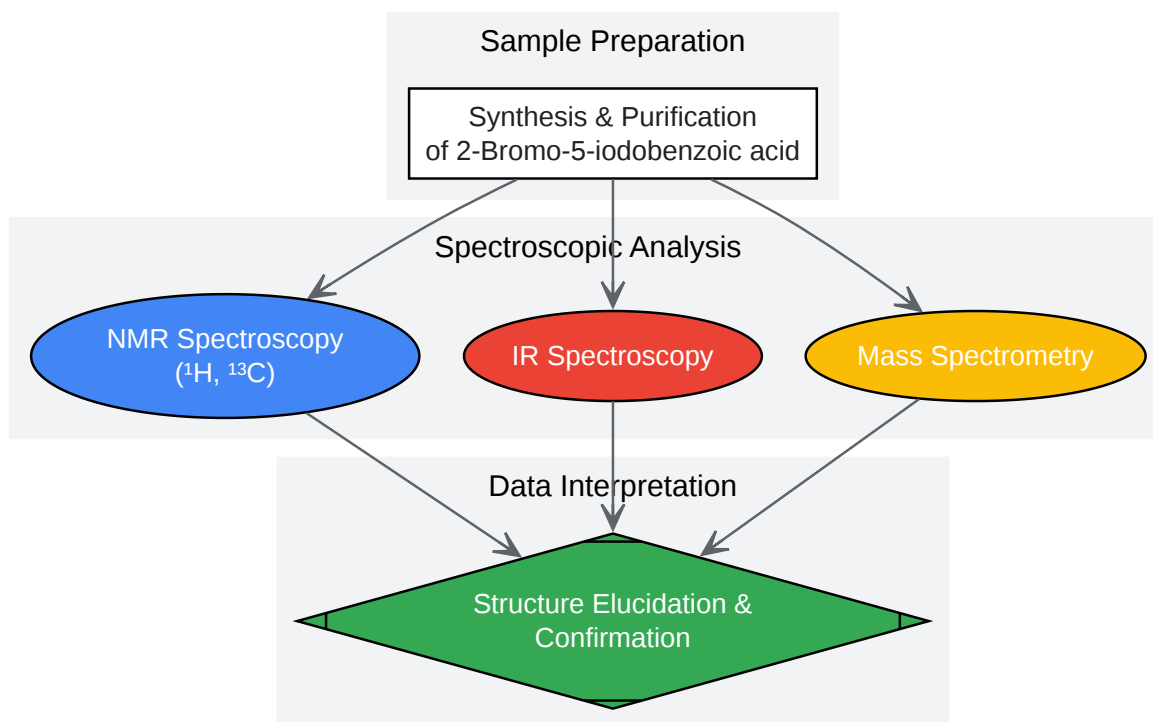
- Typical parameters: 16-32 scans, resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer capable of Electron Ionization (EI).
- Data Acquisition:
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-400).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-iodobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Bromo-5-iodobenzoic acid**. Experimental verification of this data is recommended for any critical applications.

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